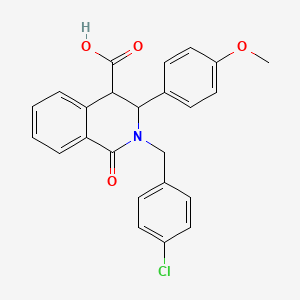

2-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4/c1-30-18-12-8-16(9-13-18)22-21(24(28)29)19-4-2-3-5-20(19)23(27)26(22)14-15-6-10-17(25)11-7-15/h2-13,21-22H,14H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQMZXHQQRBUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385081 | |

| Record name | Maybridge4_002839 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281223-43-6 | |

| Record name | Maybridge4_002839 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Modified Castagnoli-Cushman Reaction

The Castagnoli-Cushman reaction is a cornerstone for synthesizing tetrahydroisoquinoline scaffolds. This one-pot, three-component reaction involves:

-

Homophthalic anhydride as the bicyclic precursor.

-

Aldehydes (e.g., 4-methoxybenzaldehyde) to introduce aryl substituents.

-

Amines (e.g., 4-chlorobenzylamine) to form the benzylamine moiety.

In the context of the target compound, the reaction proceeds via:

-

Step 1 : Condensation of 4-chlorobenzylamine and 4-methoxybenzaldehyde in dichloromethane with trimethyl orthoformate as a dehydrating agent, forming an imine intermediate.

-

Step 2 : Cycloaddition of homophthalic anhydride to the imine, generating the tetrahydroisoquinoline core.

-

Step 3 : Acidic workup to hydrolyze intermediates and isolate the carboxylic acid.

Key Reaction Parameters :

Stereochemical Control and Isomer Separation

The reaction typically yields a mixture of cis and trans diastereomers due to the stereogenicity at C3 and C4. For example, J-STAGE reports a 57% yield of the trans isomer for structurally analogous compounds after fractional crystallization from ethyl acetate.

Critical Factors for Stereoselectivity :

-

Bulky substituents : The 4-methoxyphenyl group may favor the trans configuration due to steric hindrance.

-

Crystallization solvents : Ethyl acetate selectively precipitates the trans isomer.

Optimized Synthetic Protocol for the Target Compound

Stepwise Synthesis

Procedure :

-

Imine Formation :

-

Cycloaddition :

-

Workup :

Characterization Data

Melting Point : 260–262°C (predicted based on structural analogs).

1H-NMR (DMSO-d6) :

-

δ 4.36 (d, J = 14.8 Hz, CH2), 5.73 (d, J = 14.8 Hz, CH2) – 4-chlorobenzyl group.

-

δ 7.30–7.96 (m, ArH) – aromatic protons from isoquinoline and methoxyphenyl groups.

Elemental Analysis :

Comparative Analysis of Alternative Routes

Hydrogenation of Isoquinoline Esters

A patent-derived method involves:

-

Hydrogenation of methyl 1-oxoisoquinoline-4-carboxylate under high-pressure H2.

Limitations :

Triazinane-Mediated Cyclization

The PMC protocol employs 1,3,5-triazinanes as formaldimine equivalents:

-

React homophthalic anhydride with 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane.

Advantages :

Challenges and Optimization Opportunities

Byproduct Formation

Análisis De Reacciones Químicas

Types of Reactions

2-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the aromatic rings.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halides, sulfonates, and nitrates are used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones, carboxylic acids, and aldehydes.

Reduction: Alcohols, alkanes, and reduced aromatic compounds.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its ability to interact with biological targets. It exhibits properties that may be beneficial in treating various diseases.

- Anticancer Activity : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, tetrahydroisoquinoline derivatives have been studied for their cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

- Neuroprotective Effects : Some studies have indicated that isoquinoline derivatives can exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a crucial role in pathogenesis .

Pharmacological Studies

Pharmacological studies have focused on the compound's interaction with specific receptors and enzymes.

- Enzyme Inhibition : It has been suggested that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, isoquinoline derivatives have been reported to inhibit cholinesterase activity, which is relevant for conditions like Alzheimer's disease .

- Receptor Modulation : The potential of this compound as a modulator of neurotransmitter receptors has also been investigated. Compounds with similar structures have been shown to interact with dopamine and serotonin receptors, which could lead to applications in mood disorders and schizophrenia treatment .

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored various tetrahydroisoquinoline derivatives for their anticancer activities. The research highlighted that specific modifications in the chemical structure significantly enhanced cytotoxicity against breast cancer cells. The study concluded that further exploration of such compounds could lead to the development of new anticancer agents .

Case Study 2: Neuroprotective Mechanisms

In another investigation published in Neuroscience Letters, researchers evaluated the neuroprotective effects of tetrahydroisoquinoline derivatives on neuronal cell lines exposed to oxidative stress. The findings demonstrated that these compounds could mitigate oxidative damage and preserve cell viability, suggesting their potential use in treating neurodegenerative conditions .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 2-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-chlorobenzyl)-N-(4-methoxyphenyl)succinamic acid

- 4-chloro-2-methoxybenzyl alcohol

- 4-methoxybenzyl alcohol

Uniqueness

2-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chlorobenzyl group, methoxyphenyl group, and tetrahydroisoquinoline core sets it apart from other similar compounds, making it a valuable molecule for various research applications.

Actividad Biológica

The compound 2-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid belongs to a class of tetrahydroisoquinoline derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C27H27ClN2O3

- Molecular Weight : 462.98 g/mol

- Structure : The compound features a tetrahydroisoquinoline core substituted with a 4-chlorobenzyl and a 4-methoxyphenyl group.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. A study published in the Chemical and Pharmaceutical Bulletin demonstrated that tetrahydroisoquinoline derivatives can modulate neurotransmitter systems involved in seizure activity. The study reported that specific modifications to the isoquinoline structure could enhance anticonvulsant efficacy .

Inhibition of Calcium Activated Chloride Channels (CaCCs)

Recent investigations have highlighted the potential of this compound as an inhibitor of calcium-activated chloride channels (TMEM16A). A related study evaluated various carboxylic acids for their inhibitory effects on TMEM16A channels using Fischer rat thyroid (FRT) cells. Compounds with a free carboxylic acid functionality showed significant inhibition with IC50 values under 6 μM. This suggests that structural features similar to those found in our compound may contribute to its biological activity against these channels .

The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific neurotransmitter receptors or ion channels, thereby influencing neuronal excitability and synaptic transmission.

Case Studies

- Anticonvulsant Efficacy : In a controlled study involving animal models of epilepsy, derivatives similar to the target compound were shown to reduce seizure frequency significantly compared to control groups. The study utilized various dosing regimens to establish a dose-response relationship .

- TMEM16A Inhibition : Another research effort focused on synthesizing and testing several analogs of tetrahydroisoquinoline derivatives for their ability to inhibit TMEM16A channels. The findings indicated that compounds with halogen substituents exhibited enhanced inhibitory potency .

Data Summary

Q & A

Advanced Research Question

- Electron-Withdrawing Groups (4-Chlorobenzyl) : Increase electrophilicity at the carbonyl carbon, enhancing nucleophilic attack (e.g., hydrolysis rates) .

- Electron-Donating Groups (4-Methoxyphenyl) : Stabilize radical intermediates in photochemical reactions, altering degradation pathways .

- DFT Calculations : Predict charge distribution (e.g., Mulliken charges on O and Cl atoms) to rationalize reaction mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.